

# aMG-151 (Livmoniplimab) Technical Support Center: Assay Interference

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

|                |          |
|----------------|----------|
| Compound Name: | AMG-151  |
| Cat. No.:      | B1667612 |

[Get Quote](#)

## Introduction

This technical support guide is intended for researchers, scientists, and drug development professionals using **aMG-151** (Livmoniplimab, ABBV-151) in laboratory settings. **aMG-151** is an investigational humanized monoclonal antibody that targets the Glycoprotein A Repetitions Predominant (GARP):Transforming Growth-beta 1 (TGF- $\beta$ 1) complex.<sup>[1][2][3][4]</sup> Its primary mechanism of action is to bind to this complex on the surface of regulatory T cells (Tregs), which in turn inhibits the release of mature, active TGF- $\beta$ 1.<sup>[1][5]</sup> This action is intended to reverse immunosuppression and enhance the immune response against tumor cells.<sup>[5]</sup>

Given that **aMG-151** is a therapeutic monoclonal antibody, there is a potential for interference in common laboratory assays, particularly immunoassays. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help identify and mitigate potential assay interference.

## General FAQs

**Q1:** What is **aMG-151** (Livmoniplimab) and how does it work?

**A1:** **aMG-151**, also known as Livmoniplimab or ABBV-151, is a humanized monoclonal antibody.<sup>[1]</sup> It targets the GARP:TGF- $\beta$ 1 complex, which is crucial for the expression and release of active TGF- $\beta$ 1 from the surface of regulatory T cells.<sup>[1][5]</sup> By binding to this complex, **aMG-151** prevents the release of TGF- $\beta$ 1, a potent immunosuppressive cytokine.<sup>[2][5]</sup> This mechanism is being explored for its potential to enhance anti-tumor immune responses.<sup>[3][4]</sup>



[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. First-in-human phase 1 dose-escalation results with livmoniplimab, an antibody targeting the GARP:TGF- $\beta$ 1 complex, as monotherapy and in combination with the anti-PD-1 antibody budigalimab in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ABBV-151 : Drug Detail - Cancer Knowledgebase (CKB) [ckb.genomenon.com]
- 3. onclive.com [onclive.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Facebook [cancer.gov]
- To cite this document: BenchChem. [aMG-151 (Livmoniplimab) Technical Support Center: Assay Interference]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1667612#amg-151-interference-with-common-laboratory-assays>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)